molecular formula C5H10ClNO3P+ B14299159 {[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium CAS No. 116245-62-6

{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium

Cat. No.: B14299159
CAS No.: 116245-62-6
M. Wt: 198.56 g/mol
InChI Key: BXDJMKNZWCOKMO-UHFFFAOYSA-N
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Description

{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium is a complex organophosphorus compound It is characterized by its unique structure, which includes a chloroethylidene group, an aminooxy group, and an ethoxymethyl group attached to an oxophosphanium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium typically involves multi-step organic reactions. One common method includes the reaction of a chloroethylidene precursor with an aminooxy compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The ethoxymethyl group is then introduced through a subsequent reaction with an appropriate ethoxymethylating agent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as distillation or chromatography, are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The chloroethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into target molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the nature of the target and the context of the application.

Properties

CAS No.

116245-62-6

Molecular Formula

C5H10ClNO3P+

Molecular Weight

198.56 g/mol

IUPAC Name

(1-chloroethylideneamino)oxy-(ethoxymethyl)-oxophosphanium

InChI

InChI=1S/C5H10ClNO3P/c1-3-9-4-11(8)10-7-5(2)6/h3-4H2,1-2H3/q+1

InChI Key

BXDJMKNZWCOKMO-UHFFFAOYSA-N

Canonical SMILES

CCOC[P+](=O)ON=C(C)Cl

Origin of Product

United States

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